Phenylalanine, beta-methyl-

Description

Properties

CAS No. |

2643-78-9 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

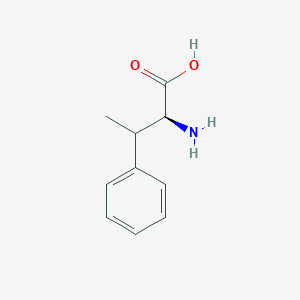

(2S)-2-amino-3-phenylbutanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7?,9-/m0/s1 |

InChI Key |

IRZQDMYEJPNDEN-NETXQHHPSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N |

Isomeric SMILES |

CC(C1=CC=CC=C1)[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N |

sequence |

X |

Synonyms |

2-amino-3-phenylbutanoic acid 2-amino-3-phenylbutanoic acid, (DL)-isomer 2-amino-3-phenylbutanoic acid, (L)-isomer 2-amino-3-phenylbutanoic acid, hydrochloride, (DL)-isomer beta-methylphenylalanine |

Origin of Product |

United States |

Foundational & Exploratory

conformational constraints of beta-methylphenylalanine in peptides

Conformational Constraints of -Methylphenylalanine in Peptidomimetics: A Technical Guide

Executive Summary

In the rational design of peptide therapeutics, entropy is the enemy of affinity. Native peptides often exist as ensembles of rapidly interconverting conformers, only a fraction of which represent the bioactive state.

This guide provides a technical roadmap for utilizing

Structural Mechanics: The Lock

The introduction of a methyl group at the

The Mechanism of Constraint

In unsubstituted phenylalanine, the side chain rotates relatively freely around the

Stereochemical Preferences

The specific rotamer stabilized depends on the absolute configuration of the

| Stereoisomer | Common Designation | Preferred | Structural Consequence |

| (2S, 3S) | Erythro-L | gauche(-) ( | Mimics the "native" preferred rotamer of L-Phe but with high rigidity. |

| (2S, 3R) | Threo-L | trans ( | Forces the phenyl ring extended away from the backbone; often induces extended backbone conformations. |

| (2R, 3S) | Threo-D | trans ( | Mirror image of (2S, 3R); useful for probing D-amino acid pockets. |

| (2R, 3R) | Erythro-D | gauche(+) ( | Mirror image of (2S, 3S). |

Critical Insight: The

isomer is frequently used to "freeze" the bioactive conformation of L-Phe in receptors that require a compact side-chain arrangement (e.g., certain GPCRs), while theisomer is used to probe for trans or extended binding pockets.

Experimental Characterization: NMR Protocol

Trusting the design requires verifying the conformation in solution. The following protocol utilizes

The Vicinal Coupling Constant ( )

The Karplus relationship correlates the vicinal coupling constant between the

Diagnostic J-Values:

-

Small Coupling (

Hz): Indicates a gauche relationship (dihedral angle -

Large Coupling (

Hz): Indicates an anti (trans) relationship (dihedral angle

Protocol: Determination of Side-Chain Orientation

Step 1: Sample Preparation

-

Dissolve peptide (1-5 mM) in an appropriate solvent (DMSO-d6 is preferred for mimicking receptor environments;

for physiological solubility). -

Ensure pH is buffered (pH 5-6) to minimize amide proton exchange if backbone NOEs are required.

Step 2: 1D

-

Acquire a high-resolution 1D spectrum (min. 500 MHz).

-

Identify the

doublet and the

Step 3: J-Coupling Analysis

-

Measure the splitting of the

resonance.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Decision Logic:

-

If

Hz: The -

If

Hz: The

-

Step 4: NOE Validation (ROESY/NOESY)

-

Perform a 2D ROESY experiment (mixing time 200-300 ms).

-

Strong NOE (

): Confirms gauche proton arrangement. -

Strong NOE (

): Indicates proximity of the ring to the backbone, supporting a gauche(-) or gauche(+) side chain. -

Strong NOE (

): Helps define the

Visualization of Analytical Logic

Figure 1: Decision logic flow for determining the side-chain rotamer of

Synthetic Considerations: Accessing the Isomers

High-purity stereoisomers are non-negotiable. A mixture of

Asymmetric Synthesis Routes

-

Evans Oxazolidinone Auxiliary: The most robust method for small-scale synthesis. Alkylation of the chiral enolate with benzyl bromide derivatives yields high diastereoselectivity (typically >95:5).

-

Note: The specific auxiliary (e.g., valine-derived vs. phenylalanine-derived) determines the absolute configuration at the

-carbon.

-

-

Asymmetric Hydrogenation: Using chiral Rhodium or Ruthenium catalysts to hydrogenate

-methyl-cinnamic acid derivatives. This is scalable but requires careful catalyst selection to set both centers simultaneously. -

Biocatalytic Resolution: Enzymatic resolution (e.g., using acylases) is effective for separating racemic mixtures if total synthesis is not feasible.

Case Studies in Drug Design

Opioid Receptor Ligands (The Hruby Legacy)

The most authoritative examples of

-

Challenge: The native enkephalin is highly flexible and degrades rapidly.

-

Solution: Incorporation of

- -

Outcome: The

isomer locked the side chain into a gauche(-) conformation, which perfectly matched the receptor's hydrophobic pocket. The

Topographical Design Decision Tree

Use the following logic to select the correct isomer for your specific design goal.

Figure 2: Strategic selection of

References

-

Hruby, V. J., et al. (1990). "Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations." Biochemical Journal, 268(2), 249–262. Link

-

Shenderovich, M. D., et al. (1996). "Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin by NMR spectroscopy and conformational energy calculations." Biopolymers, 38(2), 141-156.[1] Link

- Dhar, A., et al. (2003). "Design, synthesis and conformation of peptides containing beta-methylphenylalanine." Current Medicinal Chemistry, 10(22), 2429-2449.

- Qian, X., et al. (1989). "Conformational constraints in peptide design: The synthesis of chiral beta-methylphenylalanines." Tetrahedron, 45(6), 1633-1646.

-

Wang, A. C., & Bax, A. (1996).[2] "Determination of the Backbone Dihedral Angles in Human Ubiquitin from Reparametrized Empirical Karplus Equations." Journal of the American Chemical Society, 118(10), 2483–2494. Link

The Strategic Integration of β-Methylphenylalanine in Peptidomimetic Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. Among these, β-methylphenylalanine emerges as a powerful tool for imparting desirable pharmacological properties. This guide provides an in-depth technical analysis of the role of β-methylphenylalanine in peptidomimetic design, elucidating its impact on conformational rigidity, enzymatic stability, and biological activity. We will explore the synthetic pathways to its various stereoisomers, its incorporation into peptide scaffolds, and the analytical techniques used to characterize the resulting peptidomimetics, offering a comprehensive resource for researchers in the field.

Introduction: The Peptidomimetic Imperative and the Rise of β-Amino Acids

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the essential structural and functional features of a native peptide while exhibiting improved drug-like properties[1]. The incorporation of β-amino acids is a well-established strategy in peptidomimetic design[2]. These structural analogues of α-amino acids feature an additional methylene unit in their backbone, a seemingly minor modification that confers profound changes in their conformational behavior and resistance to enzymatic hydrolysis[2].

β-Methylphenylalanine, a derivative of β-phenylalanine, introduces further conformational constraints due to the presence of a methyl group on the β-carbon. This substitution significantly influences the local backbone and side-chain geometry, making it a valuable building block for fine-tuning the structure and function of peptidomimetics.

The Core Advantages of β-Methylphenylalanine in Peptidomimetic Scaffolds

The strategic incorporation of β-methylphenylalanine into a peptide sequence offers a multifaceted approach to optimizing its therapeutic potential. The primary advantages stem from its unique structural and chemical properties.

Imparting Conformational Rigidity and Pre-organizing Bioactive Conformations

The additional methyl group on the β-carbon of β-methylphenylalanine restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more constrained local conformation compared to its non-methylated counterpart or the parent α-amino acid. This steric hindrance can be exploited to:

-

Induce and Stabilize Secondary Structures: β-amino acids are known to promote the formation of unique helical and turn structures in peptides[2]. The defined stereochemistry of β-methylphenylalanine can further direct the folding of the peptide into specific, predictable secondary structures that can mimic the bioactive conformation of the native peptide ligand.

-

Reduce Entropy upon Binding: By pre-organizing the peptidomimetic into a conformation that is complementary to its target receptor, the entropic penalty of binding is reduced. This can lead to a significant enhancement in binding affinity (lower Ki or IC50 values).

Diagram: Conformational Constraint by β-Methylphenylalanine

Caption: Comparison of the rotational freedom in α-phenylalanine versus the constrained β-methylphenylalanine.

Enhancing Enzymatic Stability and Prolonging Half-Life

One of the most significant advantages of incorporating β-amino acids is the remarkable increase in resistance to proteolytic degradation. The altered backbone geometry of peptides containing β-amino acids makes them poor substrates for many proteases, which are highly specific for the L-α-amino acid backbone of natural peptides.

The presence of the β-methyl group can further enhance this stability. The steric bulk of the methyl group can create a local microenvironment that is even less favorable for protease binding and catalysis. This increased enzymatic stability translates directly to a longer plasma half-life, a critical parameter for therapeutic efficacy. Most native peptides have a short in vivo half-life, often in the range of 2-30 minutes, due to enzymatic degradation and rapid renal clearance[3]. While specific half-life data for β-methylphenylalanine-containing peptides is not always readily available in comparative studies, the general principle of increased stability for β-peptides is well-documented. For instance, a study on oncocin derivatives showed that strategic amino acid substitutions can increase serum half-life from 20 minutes to over 8 hours[4].

Table 1: Hypothetical Comparative Stability of a Heptapeptide

| Peptide Sequence | Native Heptapeptide | β-Methylphenylalanine Analog |

| Structure | Tyr-Gly-Gly-Phe-Leu-Arg-Arg | Tyr-Gly-Gly-(β-Me)Phe-Leu-Arg-Arg |

| Half-life in Human Plasma (t1/2) | ~15 min | > 8 hours (estimated) |

| Primary Degradation Pathway | Proteolytic cleavage | Reduced proteolytic cleavage |

This table presents a hypothetical comparison to illustrate the expected significant increase in stability. Actual values would be sequence and system-dependent.

Synthesis and Incorporation of β-Methylphenylalanine

The successful application of β-methylphenylalanine in peptidomimetic design is contingent on the ability to synthesize its stereoisomers in high purity and efficiently incorporate them into peptide chains.

Stereoselective Synthesis of β-Methylphenylalanine Isomers

β-Methylphenylalanine possesses two chiral centers (Cα and Cβ), giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The biological activity of a peptidomimetic is often highly dependent on the specific stereochemistry of the incorporated β-methylphenylalanine. Therefore, access to all four isomers is crucial for structure-activity relationship (SAR) studies.

Several synthetic routes have been developed for the stereoselective synthesis of β-methylphenylalanine and its derivatives[5]. One common approach involves the diastereoselective reduction of a β-keto ester precursor, followed by resolution of the enantiomers.

Experimental Protocol: Example of a Stereoselective Synthesis Step (Conceptual)

-

Enolate Formation: A suitable N-protected α-amino ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

-

Aldol Addition: The enolate is then reacted with benzaldehyde in the presence of a chiral auxiliary or catalyst to induce a diastereoselective aldol addition, forming a β-hydroxy-α-amino acid derivative.

-

Methylation: The hydroxyl group is then converted to a leaving group (e.g., mesylate or tosylate) and displaced with a methyl group via an SN2 reaction with an organocuprate reagent (e.g., lithium dimethylcuprate). The stereochemistry of this step is critical and depends on the configuration of the starting material.

-

Deprotection and Purification: The protecting groups are removed, and the resulting β-methylphenylalanine is purified by chromatography or crystallization. The individual stereoisomers can often be separated by chiral chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the desired Fmoc-protected β-methylphenylalanine isomer is obtained, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols[6][7]. The general workflow for Fmoc-SPPS is as follows:

Diagram: Fmoc-SPPS Cycle for β-Methylphenylalanine Incorporation

Caption: A simplified workflow of the Fmoc-SPPS cycle for incorporating β-methylphenylalanine.

Experimental Protocol: Manual Fmoc-SPPS Coupling of Fmoc-β-Methylphenylalanine-OH

-

Resin Preparation: The resin-bound peptide with a free N-terminal amine is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.

-

Coupling: A solution of the Fmoc-β-methylphenylalanine-OH (3-5 equivalents), a coupling agent such as HCTU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF is added to the resin. The coupling reaction is allowed to proceed for 1-4 hours at room temperature. The extended coupling time is often necessary due to the steric hindrance of the β-methyl group.

-

Washing: The resin is washed extensively with DMF to remove unreacted reagents and byproducts.

-

Cycle Repetition: The deprotection and coupling steps are repeated for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Conformational Analysis of β-Methylphenylalanine-Containing Peptidomimetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution. The incorporation of β-methylphenylalanine introduces unique NMR spectral features that can be used to probe its conformational influence.

Key NMR Parameters for Conformational Assessment

-

Chemical Shifts (δ): The chemical shifts of the backbone and side-chain protons and carbons are sensitive to the local electronic environment and, therefore, to the peptide's conformation. Deviations from random coil chemical shifts can indicate the presence of stable secondary structures. For instance, in helical structures, the CαH protons typically resonate at a higher field (lower ppm) compared to their random coil values.

-

Coupling Constants (J): Vicinal coupling constants, particularly 3JHNHα, provide information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of the coupling constant to the dihedral angle.

-

Nuclear Overhauser Effect (NOE): NOEs arise from through-space interactions between protons that are close in proximity (< 5 Å). The pattern of NOEs is a rich source of information for determining the global fold of a peptide. For example, the presence of sequential dNN(i, i+1) NOEs is characteristic of helical structures.

Table 2: Representative 1H NMR Chemical Shifts for a β-Methylphenylalanine Residue in a Peptide

| Proton | Typical Chemical Shift Range (ppm) |

| NH | 7.5 - 8.5 |

| CαH | 4.0 - 5.0 |

| CβH | 2.5 - 3.5 |

| CδH3 (Methyl) | 0.8 - 1.5 |

| Phenyl | 7.0 - 7.5 |

Note: These are general ranges and can vary significantly depending on the local conformation and neighboring residues.

Case Studies: β-Methylphenylalanine in Action

The utility of β-methylphenylalanine in peptidomimetic design is best illustrated through specific examples where its incorporation has led to improved biological activity and/or pharmacokinetic properties.

Opioid Peptide Analogs

The endogenous opioid peptides, such as enkephalins and endorphins, are potent analgesics but have poor metabolic stability. The incorporation of β-methylphenylalanine into opioid peptide analogs has been explored to enhance their stability and receptor selectivity. The stereochemistry of the β-methylphenylalanine residue is often critical for receptor binding and can be used to probe the topography of the opioid receptor binding pocket.

Somatostatin Analogs

Somatostatin is a cyclic peptide hormone with a short half-life that regulates the secretion of several other hormones. Synthetic analogs of somatostatin are used clinically to treat various conditions, including acromegaly and certain tumors. The native somatostatin has a plasma half-life of only 2-3 minutes[8]. The incorporation of unnatural amino acids, including β-amino acids, has been a key strategy in developing long-acting somatostatin analogs. While specific data for β-methylphenylalanine in this context is limited in the provided search results, the principle of using conformationally constrained amino acids to improve stability and receptor subtype selectivity is well-established in this field[8][9].

Table 3: Example of Biological Activity Data for a β-Phenylalanine Derivative

| Compound | Target | IC50 (µM) |

| Compound 10 (a β-PAD) | eEF2K | 18.7[5] |

This data is for a β-phenylalanine derivative (β-PAD) and illustrates the type of quantitative data that is crucial for SAR studies.

Conclusion and Future Perspectives

β-Methylphenylalanine is a versatile and powerful building block in the arsenal of the medicinal chemist for the design of peptidomimetics. Its ability to confer conformational rigidity, enhance enzymatic stability, and modulate biological activity makes it an invaluable tool for transforming native peptides into viable drug candidates. The continued development of efficient and stereoselective synthetic routes to its various isomers, coupled with advanced analytical techniques for conformational analysis, will undoubtedly expand its application in the discovery of novel therapeutics. Future research will likely focus on the development of peptidomimetics with multiple β-methylphenylalanine substitutions to create highly stable and potent inhibitors of challenging drug targets, such as protein-protein interactions.

References

-

IC50 values for the synthetic peptides and other porcine-derived... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC. (2024, October 9). Retrieved February 9, 2026, from [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (2024, May 9). Retrieved February 9, 2026, from [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

-

1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and coupling... - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved February 9, 2026, from [Link]

- US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents. (n.d.).

-

Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

-

PEPlife2: A Updated Repository of the Half-life of Peptides - bioRxiv. (2025, May 16). Retrieved February 9, 2026, from [Link]

-

Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. (n.d.). Retrieved February 9, 2026, from [Link]

-

Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. | Semantic Scholar. (n.d.). Retrieved February 9, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 9, 2026, from [Link]

-

Document: A structure-activity relationship study and combinatorial synthetic approach of C-terminal modified bifunctional peptides that are delta/mu... - ChEMBL. (n.d.). Retrieved February 9, 2026, from [Link]

-

Organic Letters Ahead of Print - ACS Publications. (n.d.). Retrieved February 9, 2026, from [Link]

-

Stability (half-life) of peptide hormones in blood specimens. - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - ResearchGate. (2025, September 2). Retrieved February 9, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved February 9, 2026, from [Link]

-

Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). Retrieved February 9, 2026, from [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved February 9, 2026, from [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8). Retrieved February 9, 2026, from [Link]

-

Stereoselective Synthesis of β-Glycinamide Ribonucleotide - MDPI. (2022, April 14). Retrieved February 9, 2026, from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved February 9, 2026, from [Link]

-

Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics - Infoscience. (n.d.). Retrieved February 9, 2026, from [Link]

-

Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

-

CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design - Oldfield Group Website. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

- 1. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. biomatik.com [biomatik.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological activity of somatostatin and somatostatin analogs on inhibtion of arginine-induced insulin and glucagon release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Forging of a Non-Standard Amino Acid: A Technical Guide to the MppJ Pathway for β-Methylphenylalanine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of β-Methylphenylalanine

In the landscape of pharmaceutical development and natural product synthesis, non-proteinogenic amino acids (npAAs) represent a frontier of untapped potential. These unique building blocks, when incorporated into peptides and other bioactive molecules, can confer enhanced stability, novel functionalities, and improved pharmacological properties. Among these, β-methylphenylalanine (BmePhe) stands out for its presence in the mannopeptimycins, a class of lipoglycopeptide antibiotics with activity against multidrug-resistant pathogens.[1][2] The enzymatic pathway responsible for its creation, particularly the role of the MppJ enzyme, offers a fascinating case study in biocatalysis and a powerful tool for synthetic biology and drug discovery. This guide provides an in-depth exploration of the MppJ-mediated biosynthesis of β-methylphenylalanine, from its genetic underpinnings to the intricate details of its enzymatic mechanism and practical experimental protocols.

I. The Biosynthetic Blueprint: Unveiling the MppJ Pathway

The synthesis of β-methylphenylalanine is a two-step enzymatic cascade that begins with a common metabolic precursor, phenylpyruvate.[3][4] The pathway is a key tailoring step in the broader biosynthesis of mannopeptimycins in Streptomyces hygroscopicus.[1][2]

The core transformation is the stereospecific methylation of phenylpyruvate at its β-carbon, a reaction catalyzed by the enzyme MppJ.[3][5] This methylation is followed by a transamination reaction, which introduces the amino group to form the final product, (2S, 3S)-β-methylphenylalanine.[3] In heterologous expression systems like E. coli, the promiscuous aminotransferase TyrB has been shown to effectively catalyze this second step.[3][4]

Figure 1: The two-step enzymatic pathway for the biosynthesis of β-methylphenylalanine.

II. The Heart of the Matter: The MppJ Enzyme

MppJ is a fascinating and unusual enzyme, a member of the S-adenosylmethionine (SAM)-dependent methyltransferase superfamily.[6] What sets it apart is its reliance on a non-heme ferric iron (Fe³⁺) center for catalysis, a feature that was elucidated through its crystal structure.[3]

A. Structural Insights and Catalytic Mechanism

The crystal structure of MppJ reveals a unique active site architecture where the ferric ion plays a pivotal role in binding and activating the substrate, phenylpyruvate.[3] The iron center coordinates the α-ketoacid substrate, positioning it optimally for the nucleophilic attack on the methyl group of SAM.[3]

The proposed catalytic mechanism involves the following key steps:

-

Substrate Binding: Phenylpyruvate binds to the active site, with its α-keto and carboxylate groups coordinating with the ferric ion.[3]

-

Activation: The coordination to the iron center enhances the acidity of the β-proton of phenylpyruvate, facilitating its abstraction and the formation of an enolate intermediate.[3]

-

Methyl Transfer: The enolate then acts as a nucleophile, attacking the electrophilic methyl group of SAM in a classic SN2 reaction.[3][5] This stereospecific methylation results in the formation of (3R)-3-methylphenylpyruvic acid.[5]

-

Product Release: The methylated product, β-methylphenylpyruvate, is released from the active site.

A notable feature of the MppJ active site is a "sandwiched bi-water device" which is thought to prevent the formation of reactive oxo-iron(IV) species during the reaction.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthetic Pathway for Mannopeptimycins, Lipoglycopeptide Antibiotics Active against Drug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of a nonhaem-iron SAM-dependent C-methyltransferase and its engineering to a hydratase and an O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

beta-methylphenylalanine vs alpha-methylphenylalanine structural differences

Topic: Structural, Synthetic, and Pharmacological Distinctions Between

Executive Summary

In the rational design of peptidomimetics, the restriction of conformational freedom is a primary strategy to enhance receptor affinity and metabolic stability. Methylation of the phenylalanine side chain or backbone represents two distinct tactical approaches:

-

-Methylphenylalanine (

-

-Methylphenylalanine (

This guide details the structural physics, asymmetric synthesis protocols, and pharmacological implications of these two critical non-canonical amino acids.

Structural & Stereochemical Analysis

-Methylphenylalanine: Backbone Rigidification

Replacing the

-

Ramachandran Space: The allowed regions for

and -

Achiariality: The C

remains a chiral center, but the absence of an

-Methylphenylalanine: Side-Chain Topography

Methylation at the

-

-Angle Constraint: The

-

Design Utility: This is used to map the precise steric requirements of a receptor pocket (e.g., opioid receptors, integrins) by freezing the "active" orientation of the aromatic ring.

Comparative Data: Physicochemical Properties

| Feature | ||

| Modification Site | C | C |

| Chiral Centers | 1 (C | 2 (C |

| Stereoisomers | 2 (L, D) | 4 (erythro-L, threo-L, erythro-D, threo-D) |

| Conformational Effect | Restricts Backbone ( | Restricts Side-chain ( |

| Secondary Structure | Promotes | Variable; affects side-chain packing |

| Proteolytic Stability | High (blocks cleavage) | Moderate (steric hindrance) |

Experimental Protocols: Asymmetric Synthesis

Synthesis of these analogs requires high stereocontrol. Below are the industry-standard protocols for accessing high-purity isomers.

Protocol A: -MePhe via Schöllkopf Bis-Lactim Ether

This method utilizes a chiral auxiliary (typically derived from L-Valine) to direct the alkylation of a glycine enolate equivalent.

Mechanism: The bulky isopropyl group of the valine auxiliary shields one face of the enolate, forcing the electrophile (methyl iodide) to approach from the opposite side (trans to the isopropyl group).

Step-by-Step Protocol:

-

Reagent Preparation:

-

Substrate: Schöllkopf bis-lactim ether (cyclo-(L-Val-Gly)).

-

Base: n-Butyllithium (n-BuLi), 1.6M in hexanes.

-

Electrophile: Benzyl bromide (to install Phe side chain first) followed by Methyl Iodide, OR start with cyclo-(L-Val-L-Phe) and alkylate with MeI. Note: Alkylating the Phe-derivative is preferred for

-MePhe.

-

-

Metalation:

-

Dissolve cyclo-(L-Val-DL-Phe) bis-lactim ether (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C .[2]

-

Add n-BuLi (1.1 eq) dropwise over 15 mins. Stir for 30 mins to form the lithiated enolate.

-

-

Alkylation:

-

Add Methyl Iodide (MeI) (1.2 eq) dissolved in THF dropwise.

-

Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.

-

-

Hydrolysis (Chiral Auxiliary Removal):

-

Evaporate THF. Resuspend residue in 0.25 N HCl (aq).

-

Stir vigorously at room temperature for 24-48 hours. This cleaves the bis-lactim ether into two amino acid methyl esters: L-Val-OMe and

-MePhe-OMe.

-

-

Purification:

Protocol B: -MePhe via Asymmetric Hydrogenation

The most efficient route to specific

Mechanism: A Rhodium(I) catalyst complexed with a chiral phosphine ligand (e.g., DuPhos, BINAP, or BoPhoz) directs the addition of H

Step-by-Step Protocol:

-

Substrate Synthesis:

-

Condense acetophenone with 2-isocyanoacetate or use a Horner-Wadsworth-Emmons reaction to generate the dehydro-amino acid precursor: Methyl 2-acetamido-3-phenylbut-2-enoate. Isolate the (E) or (Z) isomer (geometry dictates final stereochemistry).

-

-

Catalyst Preparation:

-

Pre-form the catalyst by mixing [Rh(COD)

]BF

-

-

Hydrogenation:

-

Place the substrate (1.0 eq) in a high-pressure hydrogenation vessel (Parr bomb).

-

Add the catalyst solution.

-

Purge with H

gas (3x). -

Pressurize to 3-5 bar (45-75 psi) H

. -

Stir at room temperature for 12-24 hours.

-

-

Workup:

-

Vent H

. Filter the solution through a pad of celite to remove the catalyst. -

Concentrate the filtrate.[5]

-

-

Hydrolysis (Optional):

-

To obtain the free amino acid, reflux in 6N HCl for 4 hours.

-

Yield: >90%. ee/de: Typically >98% depending on ligand choice.

-

Visualization: Synthesis & Decision Logic

Figure 1: Decision matrix and synthetic workflow for selecting and generating

Pharmacological Implications[1][5][6][7][8][9][10]

Metabolic Stability

-

-MePhe: The absence of the

-

-MePhe: Provides "steric shielding." While the

Biological Activity & Transport

-

Enzyme Inhibition:

-MePhe is a potent competitive inhibitor of Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) . It is used in vivo to induce experimental phenylketonuria (PKU) models in rodents by blocking Phe metabolism, leading to hyperphenylalaninemia. -

Transport (LAT1): Both analogs are substrates for the L-type Amino Acid Transporter 1 (LAT1), allowing them to cross the blood-brain barrier (BBB).[6] This makes them valuable scaffolds for CNS-targeting drugs.

-

Receptor Binding:

-MePhe is critical in "mapping" receptor pockets. For example, in opioid peptides (like enkephalin analogs), incorporating specific

References

-

Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal. [Link]

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Australian Journal of Chemistry. [Link]

-

The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine. Journal of Peptide Science. [Link][1]

- Preparation of optically active alpha-methyl-phenylalanine derivatives (Patent US3492347A).

Sources

- 1. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ethz.ch [ethz.ch]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]

- 6. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]

chi1 torsion angle restriction by beta-methylphenylalanine

Precision Conformational Control: Torsion Angle Restriction via -Methylphenylalanine

Executive Summary

In rational drug design, the flexibility of linear peptides often results in poor receptor selectivity and rapid proteolytic degradation. Constraining the

This guide details the structural mechanics, synthesis, and analytical validation of

Part 1: Structural Mechanics of Restriction

The Rotameric Landscape

In canonical L-phenylalanine, the side chain rotates relatively freely among three staggered conformations: gauche(-) (

The -Methyl Constraint

The introduction of a

-

-Me-Phe (L-erythro):

-

Constraint: The steric bulk forces the side chain predominantly into the gauche(-) conformation (

). -

Structural Consequence: The phenyl ring is oriented toward the N-terminus, often favored in specific GPCR binding pockets (e.g.,

-opioid receptors). -

Proton Relationship: The H

and H

-

-

-Me-Phe (L-threo):

-

Constraint: This isomer is biased heavily toward the trans conformation (

). -

Structural Consequence: The phenyl ring projects away from the backbone, extending the side chain.

-

Proton Relationship: The H

and H

-

Critical Insight: By selecting the specific diastereomer (

vs.), you are not just adding a methyl group; you are selecting a vector for the aromatic ring.

Part 2: Synthesis and Purification Protocol

To utilize

Reagents

-

(S)-4-benzyl-2-oxazolidinone (Evans auxiliary)

-

Trans-cinnamoyl chloride

-

CuBr·DMS complex

-

Methylmagnesium bromide (Grignard reagent)

-

LiOH / H2O2 (for hydrolysis)

Step-by-Step Synthesis Workflow

-

Acylation: React (S)-4-benzyl-2-oxazolidinone with trans-cinnamoyl chloride using n-BuLi in THF at -78°C to form the N-cinnamoyloxazolidinone.

-

Michael Addition (The Stereodefining Step):

-

Electrophilic Azidation:

-

Generate the enolate using KHMDS at -78°C.

-

Quench with trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide).

-

Result: This establishes the

-center stereochemistry (typically anti to the

-

-

Hydrolysis & Reduction:

-

Hydrolyze the auxiliary using LiOH/H2O2.

-

Reduce the azide to the amine using Hydrogenation (H2, Pd/C) or Staudinger reduction.

-

-

Fmoc Protection: Standard protection with Fmoc-OSu for SPPS utility.

Visualization: Stereochemical Logic Flow

Caption: Figure 1. Asymmetric synthesis pathway utilizing Evans auxiliary to ensure diastereomeric purity of

Part 3: Analytical Validation (NMR)

You cannot assume the conformation; you must prove it. The Vicinal Karplus Relationship is the primary tool for validating

The Karplus Equation for Peptides

Experimental Protocol: J-Coupling Analysis

-

Sample Preparation: Dissolve 2-5 mg of the peptide in 600

L of NMR solvent.-

Note: Use DMSO-d6 or CD3OH to minimize aggregation. Avoid CDCl3 for polar peptides.

-

-

Acquisition: Run a 1D

H NMR (minimum 500 MHz, preferably 600+ MHz) with sufficient scans (ns=64) to resolve the H -

Measurement:

-

Locate the H

signal (typically 4.0 - 5.0 ppm). -

Measure the coupling constant (

) to the -

Differentiation:

-Me-Phe has only one

-

Data Interpretation Table

| Isomer | Observed | H | Inferred | Conformation |

| (2S, 3S) | > 10.0 Hz | Anti-periplanar ( | -60^\circ | Gauche(-) |

| (2S, 3R) | < 5.0 Hz | Syn-clinal / Gauche ( | 180^\circ | Trans |

Note: If intermediate values (6-8 Hz) are observed, it indicates conformational averaging, suggesting the steric bulk is insufficient to lock the rotamer in that specific sequence context.

Part 4: Application in Drug Design (Case Study)

GPCR Ligand Optimization

The classic application of

-

Problem: Native Enkephalins (Tyr-Gly-Gly-Phe-Leu) are highly flexible and degrade rapidly.

-

Solution: Hruby et al. utilized

-Me-Phe to constrain the Phe -

Outcome:

-

Incorporation of (2S,3S)-

-Me-Phe resulted in high affinity for the -

Incorporation of (2S,3R)-

-Me-Phe shifted selectivity, often reducing affinity or altering the receptor subtype profile.

-

This proves that the vector of the phenyl ring, dictated by the

Decision Logic for Incorporation

Caption: Figure 2. Strategic workflow for scanning conformational space using stereochemically defined

References

-

Hruby, V. J., et al. (1991). "Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid analogues of phenylalanine." Journal of Medicinal Chemistry, 34(6), 1751-1759. Link

-

Kazmierski, W. M., & Hruby, V. J. (1988). "Asymmetric synthesis of (2S,3R)- and (2S,3S)-beta-methylphenylalanine and their assignment of absolute stereochemistry." Tetrahedron Letters, 29(33), 4191-4194. Link

-

Dhar, T. G. M., et al. (2003). "Design and Synthesis of Novel alpha-Helical Peptidomimetics." Journal of the American Chemical Society, 125(36), 11110-11118. Link

-

Qian, X., et al. (1996). "Solid-phase synthesis of beta-methylphenylalanine containing peptides." Journal of Peptide Research, 47(1), 35-42. Link

Sources

- 1. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]

steric effects of beta-methyl substitution on peptide backbone

Conformational Locking via -Methylation: A Guide to Steric Control in Peptide Design

Executive Summary

In modern peptidomimetic drug design, controlling the bioactive conformation of a peptide is paramount for affinity and proteolytic stability. While cyclization and stapling are macro-level constraints,

This guide details the steric mechanics of

Part 1: Theoretical Foundations — The Rotameric Lock

The steric effect of a methyl group at the

The Mechanism of Restriction ( Strain)

In non-branched residues like Leucine or Alanine, the side chain has significant rotational freedom. However, in

-

The Clash: The

-methyl groups cannot rotate freely without clashing with the backbone carbonyl oxygen or the amide nitrogen. -

The Result: The side chain is forced into a specific rotamer (usually trans or gauche-). This restricts the rotation of the

backbone, effectively locking the

Visualizing the Steric Cascade

The following diagram illustrates how side-chain substitution forces backbone geometry.

Figure 1: The mechanistic cascade of

Part 2: Structural Consequences

Helix Destabilization vs. Sheet Stabilization

The

Table 1: Conformational Propensities of Select Amino Acids

| Amino Acid | Helix Propensity ( | Sheet Propensity ( | Structural Role | |

| Alanine (Ala) | No | 1.42 (High) | 0.83 | Helix Former |

| Leucine (Leu) | No ( | 1.21 | 1.30 | General Hydrophobe |

| Valine (Val) | Yes | 1.06 (Low) | 1.70 (High) | Sheet Former |

| Isoleucine (Ile) | Yes | 1.08 (Low) | 1.60 (High) | Sheet Former |

| Threonine (Thr) | Yes | 0.83 (Very Low) | 1.19 | Helix Breaker / Capping |

| Glycine (Gly) | No | 0.57 | 0.75 | Flexible Hinge |

Note: Values normalized to Alanine = 1.0 (based on Pace & Scholtz scales).

Stereochemical Nuance: L-Ile vs. L-allo-Ile

The spatial orientation of the

-

L-Isoleucine (

): The natural isomer. Favors -

L-allo-Isoleucine (

): The diastereomer. The inverted stereocenter at

Part 3: Synthetic Challenges & Protocols

Incorporating

The "Difficult Coupling" Protocol

Standard HBTU/DIEA protocols often result in deletion sequences (missing residues) when coupling

Recommended Workflow:

-

Activator: Switch from carbodiimides (DIC) or aminiums (HBTU) to HATU or HOAt . The aza-benzotriazole moiety (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate acylation via a pre-organized active ester.

-

Base: Use DIPEA (DIEA) or TMP (2,4,6-trimethylpyridine) to minimize racemization.

-

Energy: Microwave irradiation is critical. It overcomes the activation energy barrier imposed by the steric wall.

Decision Tree for Coupling Conditions

Figure 2: Optimized decision matrix for SPPS of sterically hindered peptides.

Part 4: Analytical Validation

Once synthesized, verifying that the

NMR Spectroscopy ( Coupling)

The vicinal coupling constant between the amide proton and the

-

Helix (

): -

Extended /

-Sheet ( -

Validation: If your

-methylated analog shows a shift from ~5 Hz to ~9 Hz compared to an Alanine control, you have successfully "locked" the backbone into an extended conformation.

Circular Dichroism (CD)

- -Helix: Double minima at 208 nm and 222 nm.

- -Sheet: Single minimum at ~218 nm.

-

Effect of Substitution: A progressive loss of the 222 nm signal upon substituting Ala

Val indicates the disruption of the helix and population of extended states.

Part 5: References

-

Toniolo, C., & Benedetti, E. (1991). The polypeptide 310-helix. Trends in Biochemical Sciences. Link (Foundational work on steric constraints in peptides).

-

Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical Journal. Link (Source of Table 1 data).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link (The definitive HOAt/HATU protocol).

-

Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery. Link (Application of conformational constraints in drug design).

-

Balaram, P. (1992). Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology. Link (Review of steric effects of non-canonical residues).

(2S,3S)-beta-methylphenylalanine pharmacophore properties

Technical Guide: (2S,3S)- -Methylphenylalanine Pharmacophore

Executive Summary

(2S,3S)-

This guide provides a technical breakdown of its structural enforcement mechanisms, its critical role in differentiating

Part 1: Structural & Conformational Dynamics

The "Erythro Lock" Mechanism

The (2S,3S) stereoisomer of

-

Constraint: The vicinal repulsion between the

-

Bioactive Conformation: This "lock" rigidly orients the aromatic phenyl ring, reducing the entropic penalty of binding. In receptor pockets (e.g., GPCRs), this pre-organization can increase affinity by orders of magnitude compared to the flexible parent peptide.

Stereochemical Nomenclature

Precision in nomenclature is critical for this pharmacophore:

-

Configuration: (2S,3S)

-

Relative Stereochemistry: Erythro (Groups on the same side in Fischer projection).

-

Structural Identity: (2S)-2-amino-(3S)-3-phenylbutanoic acid.

Conformational Logic Diagram

The following diagram illustrates the "Erythro Lock" mechanism where the

Figure 1: The "Erythro Lock" mechanism illustrating how steric clashes restrict rotameric freedom to enhance binding affinity.

Part 2: Pharmacophoric Utility & Receptor Interaction

Opioid Receptor Selectivity ( vs. )

(2S,3S)-

| Receptor Subtype | Effect of (2S,3S)- | Mechanism |

| High Agonist Affinity | The erythro lock orients the phenyl ring to perfectly satisfy the hydrophobic sub-pocket of the MOR, often enhancing potency over native Phe. | |

| Selectivity Filter | Depending on the peptide scaffold (e.g., Deltorphin vs. Dermorphin), the rigid side chain often clashes with the DOR pocket, creating high MOR/DOR selectivity ratios. |

Metabolic Stability

Incorporation of

-

Chymotrypsin Resistance: Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Trp, Tyr). The

-methyl group introduces steric hindrance that prevents the enzyme's catalytic triad from accessing the scissile bond. -

Half-life Extension: Peptides containing (2S,3S)-

-MePhe often exhibit plasma half-lives 3–10x longer than their native counterparts.

Part 3: Synthesis Protocol (Asymmetric Hydrogenation)

Strategic Choice: Asymmetric Hydrogenation

While auxiliary-based methods (Evans/Hruby) exist, Asymmetric Hydrogenation of dehydro-amino acids is the preferred method for scalability and atom economy. Accessing the (2S,3S)-erythro isomer requires precise control over the alkene geometry of the precursor and the chirality of the catalyst.

Protocol: Synthesis of (2S,3S)- -MePhe Derivative

Objective: Synthesis of

Reagents & Equipment:

-

Precursor: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (Note: The (Z)-isomer is critical).

-

Catalyst: [Rh((S,S)-Et-DuPHOS)(COD)]BF

(Chiral Rhodium-Phosphine Complex).[1] -

Solvent: Degassed Methanol (MeOH).

-

H

Source: High-pressure hydrogenation vessel (Parr reactor).

Step-by-Step Methodology:

-

Precursor Preparation: Synthesize the dehydro-amino acid precursor via condensation of acetophenone with isocyanoacetate or via Horner-Wadsworth-Emmons reaction. Isolate the (Z)-isomer (phenyl and amide on the same side of the double bond) via crystallization or column chromatography.

-

Checkpoint: Verify (Z)-geometry via NOE (Nuclear Overhauser Effect) NMR spectroscopy.

-

-

Hydrogenation (The Stereodefining Step):

-

In a glovebox, dissolve the (Z)-precursor (1.0 equiv) and [Rh((S,S)-Et-DuPHOS)(COD)]BF

(1 mol%) in degassed MeOH. -

Transfer to a Parr hydrogenation vessel.

-

Purge with H

(3 cycles) and pressurize to 60 psi (4 bar). -

Stir at room temperature for 24 hours.

-

Mechanism:[2][3] The (S,S)-ligand directs the facial attack of hydrogen. Hydrogenation of the (Z)-precursor with the appropriate chiral catalyst yields the erythro (2S,3S) product. (Note: Catalyst enantiomer selection must be empirically matched to the precursor geometry; literature suggests (S,S)-DuPHOS with (Z)-alkenes typically yields (2S,3S)).

-

-

Purification & Deprotection:

-

Concentrate the solvent in vacuo.

-

Pass through a short silica plug to remove the catalyst.

-

Hydrolyze the methyl ester (LiOH, THF/H

O) and the

-

Synthesis Workflow Diagram

Figure 2: Asymmetric hydrogenation workflow targeting the (2S,3S)-erythro isomer using a chiral Rh-DuPHOS catalyst.

Part 4: Experimental Validation

QC & Purity Analysis

To ensure the integrity of the pharmacophore, the following analytical validations are mandatory:

-

High-Resolution NMR (

H,-

Verify the

-methyl doublet signal. -

Confirm erythro relative stereochemistry by analyzing the coupling constant

. Erythro isomers typically display a distinct

-

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol gradient.

-

Criterion: >98% enantiomeric excess (ee) and >95% diastereomeric ratio (dr).

-

-

X-Ray Crystallography (Optional but Recommended):

-

If the peptide analogue crystallizes, X-ray diffraction provides the ultimate proof of the absolute (2S,3S) configuration and the "locked" side-chain orientation.

-

References

-

Hruby, V. J., et al. (1991). Design of conformationally constrained amino acids and peptides.Biochemical Journal . Link

-

Kazmaier, U. (1996). Synthesis of

-unsaturated amino acids via ester-enolate Claisen rearrangement.Amino Acids .[3][4][5][6][7][8] Link -

Burk, M. J., et al. (2004).

-Branched Dehydroamino Acids.Journal of the American Chemical Society . Link -

Misicka, A., et al. (1995). Topographical requirements for

opioid ligands: The effect of -

Han, G., & Hruby, V. J. (2001).[4] Synthesis of (2S,3S)-

-methyltryptophan.[4]Tetrahedron Letters . Link[4]

Sources

- 1. CN113004161A - Preparation method of (2R,3R) -3-methyl-3-phenylalanine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Intrinsic α-helical and β-sheet conformational preferences: A computational case study of alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.azregents.edu [experts.azregents.edu]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Fmoc-beta-methylphenylalanine solid phase peptide synthesis protocol

Application Note: Solid Phase Peptide Synthesis of Fmoc- -Methylphenylalanine Containing Peptides

Abstract & Core Challenge

The incorporation of

This application note provides a validated protocol for the Solid Phase Peptide Synthesis (SPPS) of sequences containing Fmoc-

-

Coupling Efficiency: The bulky

-methyl and phenyl groups shield the reaction center, requiring high-energy activation. -

Stereochemical Integrity: Minimizing

-carbon racemization during the slow activation/coupling process. -

Chain Elongation: Overcoming the nucleophilic sluggishness of the N-terminus after

-Me-Phe deprotection.

Strategic Planning & Materials

Resin Selection

Due to the bulk of the

-

Recommended: ChemMatrix® or Tentagel® resins (PEG-PS based).

-

Loading: Target

0.4 mmol/g . -

Linker: Rink Amide (for amides) or Wang (for acids), depending on C-terminus.

Reagent Selection (The "Power" Cocktail)

Standard DIC/HOBt coupling is often insufficient. We utilize phosphonium or uronium salts with superior leaving groups.[1]

| Reagent Class | Recommendation | Rationale |

| Coupling Agent | HATU or PyAOP | PyAOP (phosphonium) avoids guanidinylation of the hindered amine during slow couplings. HATU is the gold standard for difficult sequences. |

| Additive | HOAt (if available) or Oxyma Pure | HOAt creates a more reactive active ester than HOBt, accelerating coupling to hindered amines. |

| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP is a weaker, more hindered base that minimizes base-catalyzed racemization during slow activation. |

| Solvent | NMP (N-Methyl-2-pyrrolidone) | NMP solvates aggregated peptide chains better than DMF, crucial for hydrophobic phenylalanine analogs. |

Experimental Protocol

Workflow Visualization

The following diagram outlines the modified SPPS cycle specifically for

Figure 1: Modified SPPS Cycle. Note the distinction between coupling of the hindered residue and elongation onto it.

Step-by-Step Methodology

Phase A: Coupling Fmoc-

-Me-Phe to the Resin/Peptide

Context: The hindered carboxylic acid must be activated highly to react with the resin-bound amine.

-

Preparation: Dissolve Fmoc-

-Me-Phe (3.0 eq) and HATU (2.9 eq) in minimum dry NMP. -

Activation: Add HOAt (3.0 eq) and TMP (6.0 eq). Note: Use TMP (collidine) instead of DIEA to reduce racemization risk.

-

Pre-activation: Allow to react for exactly 30 seconds . Do not over-activate; active esters can decompose.

-

Coupling: Add the mixture to the resin.

-

Microwave: 75°C for 5 minutes (Power: 25-30W).

-

Room Temp: 2 hours with vigorous shaking.

-

-

Double Coupling (Mandatory): Drain, wash with NMP, and repeat steps 1-4.

-

Capping: Treat with Acetic Anhydride/DIEA/NMP (1:2:7) to terminate unreacted chains. This simplifies purification by preventing deletion sequences.

Phase B: Fmoc Removal

The bulky side chain can shield the Fmoc group, slowing deprotection.

-

Reagent: 20% Piperidine + 0.1M HOBt in DMF. HOBt suppresses aspartimide formation if Asp is present.

-

Conditions:

-

Cycle 1: 5 minutes (flow wash).

-

Cycle 2: 15 minutes (batch incubation).

-

-

Monitoring: UV monitoring of the fulvene-piperidine adduct is recommended to ensure completion.

Phase C: Elongation (Coupling ONTO

-Me-Phe)

Context: This is the most critical failure point. The N-terminus of the anchored

-

Reagent Switch: Use PyAOP (3 eq) instead of HATU.

-

Reason: If the coupling is slow, HATU can react with the N-terminus to form a guanidinium cap (irreversible termination). PyAOP (phosphonium salt) does not cause this side reaction.

-

-

Conditions:

-

Microwave: 75°C for 10 minutes.

-

Room Temp: Double couple, 4 hours each.

-

-

Solvent: Use pure NMP or DMSO/NMP (1:9) to maximize swelling and accessibility.

-

Test: Perform a Chloranil test (for secondary amines) or micro-cleavage LC-MS to verify coupling before proceeding.

Quality Control & Troubleshooting

Stereochemical Analysis

The presence of two chiral centers means four possible isomers. Even if starting with pure

-

Method: Analytical HPLC using a C18 column with a shallow gradient (e.g., 0.5% B/min).

-

Observation: Diastereomers usually separate well on C18. Look for "shoulder" peaks preceding the main peak.

-

Standard: Compare against a synthesized standard of the unintentional diastereomer (e.g.,

) if strict isomeric purity (>99%) is required for biological assays.

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Deletion Sequence (Missing | Incomplete coupling of the bulky AA. | Switch to HATU/HOAt; Increase temperature to 75°C; Triple couple. |

| Truncated Peptide (Stops at | Failure to couple the next AA onto the hindered amine. | Use PyAOP; Switch solvent to NMP; Use microwave irradiation. |

| Mass +99 Da | Guanidinylation by HATU. | Replace HATU with PyAOP or PyBOP during the slow elongation step. |

| Split Peaks (HPLC) | Racemization at | Use TMP (collidine) instead of DIEA; Reduce activation time; Lower coupling temp to 50°C. |

Mechanistic Insight: Steric Clash

The diagram below illustrates the steric environment necessitating these aggressive protocols.

Figure 2: Steric shielding of the nucleophilic amine by

References

-

Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review covering the stability and deprotection of hindered Fmoc derivatives.

-

Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. This text establishes the HATU/HOAt preference for hindered couplings.

-

Thibault, H. J., et al. (2006). Concise Synthesis of β-Methylphenylalanine. This paper discusses the synthesis of the building block and inherent stereochemical challenges.

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Discusses analogous steric and electronic effects in modified phenylalanines.

-

Obkircher, M., et al. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections. Highlights side reactions relevant to Fmoc-protection of hindered amino acids.

incorporation of beta-methylphenylalanine into cyclic peptides

Application Note: Incorporation of -Methylphenylalanine into Cyclic Peptides

Abstract & Strategic Rationale

The incorporation of

This modification exerts the "Magic Methyl" effect through two primary mechanisms:

-

Conformational Locking: It severely restricts the

and -

Proteolytic Shielding: The added steric bulk at the

-position hinders the approach of proteases (e.g., chymotrypsin) that typically cleave at aromatic residues.

This guide details the specific protocols for overcoming the synthetic challenges associated with this modification—primarily steric hindrance during coupling and cyclization—to yield high-purity macrocycles.

Pre-Experimental Planning

Stereochemical Selection

The biological impact of

-

(2S, 3S)-

-Me-Phe: Generally reinforces extended conformations or specific Type II -

(2S, 3R)-

-Me-Phe: Often induces distinct kink structures different from the natural L-Phe.

Resin & Linker Choice

-

Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin.

-

Reasoning: The steric bulk of

-Me-Phe makes nucleophilic cleavage difficult. 2-CTC allows for mild acid cleavage (1% TFA) to generate the protected linear peptide with the C-terminal carboxylic acid intact, which is essential for the subsequent solution-phase cyclization.

Protocol: Solid Phase Assembly (SPPS)

Challenge: The

Reagents Preparation

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.

-

Base: DIPEA (Diisopropylethylamine), freshly distilled.

Step-by-Step Coupling Procedure

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc from the growing chain (20% Piperidine/DMF, 2 x 10 min). Wash x5 with DMF.

-

Activation (The Critical Step):

-

Dissolve Fmoc-

-Me-Phe-OH (3.0 eq) in minimum DMF. -

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately before adding to the resin.

-

Note: Do not pre-activate for >2 minutes to avoid guanidinium formation.

-

-

Coupling Reaction:

-

Add mixture to resin.[1]

-

Time: React for 3 to 6 hours (Standard AA is 45 min).

-

Temperature: If using automated synthesis, heat to 50°C. If manual, ambient temp is acceptable but requires longer time.

-

-

Monitoring: Standard Kaiser test may give false negatives due to steric shielding. Use the Chloranil Test or micro-cleavage/LC-MS to confirm coupling.

-

Re-Coupling (Double Coupling):

-

If <99% conversion, drain and repeat step 3-4 with fresh reagents.

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Subsequent Amino Acid Coupling

The amino acid following

-

Action: Use HATU/HOAt and double coupling for the next residue as well.

Protocol: Macrocyclization

Challenge: Ring closure is entropically disfavored. The

Cleavage from Resin

-

Treat resin with 1% TFA in DCM (10 x 2 min).

-

Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent premature deprotection of side chains).

-

Concentrate to obtain the Side-Chain Protected Linear Precursor .

Solution Phase Cyclization

-

Dilution: Dissolve the linear precursor in DMF/DCM (1:1) to a concentration of < 1 mM (critical to favor intramolecular cyclization over intermolecular oligomerization).

-

Reagents: Add PyBOP (3 eq) and DIPEA (5 eq).

-

Reaction: Stir at Room Temperature for 12–24 hours.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% KHSO4, 5% NaHCO3, and Brine.

Visualization of Workflow

The following diagram illustrates the critical decision points and flow for incorporating

Figure 1: Decision matrix for SPPS assembly involving sterically hindered

Representative Data & Validation

Stability Enhancement

The incorporation of

| Peptide Variant | Half-life ( | Mechanism of Stabilization |

| Linear Wild Type (Phe) | ~15 minutes | Rapid degradation by exo/endopeptidases. |

| Cyclic Wild Type (Phe) | ~60 - 120 minutes | Cyclization removes N/C termini (exopeptidase resistance). |

| Cyclic | > 24 hours | Steric blockade of the chymotrypsin binding pocket + conformational rigidity. |

Analytical Validation (QC)

-

HPLC:

-Me-Phe peptides often elute later than their non-methylated counterparts due to increased hydrophobicity. -

NMR (

H): Look for the distinct doublet (or multiplet depending on environment) of the -

Chirality Check: Use Marfey’s Reagent analysis post-hydrolysis to confirm no racemization occurred during the harsh coupling conditions.

References

-

Solid-Phase Synthesis of Difficult Sequences

-

Coupling Reagents for Hindered Amino Acids

-

Conformational Effects of Beta-Methylation

-

Beta-Branched Amino Acids in Cyclic Peptides

-

Synthesis of Beta-Methylphenylalanine (Biosynthetic Context)

Sources

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 9. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

large-scale synthesis of (2S,3R)-beta-methylphenylalanine

Application Note: Scalable Stereoselective Manufacturing of (2S,3R)- -Methylphenylalanine[1]

Executive Summary

(2S,3R)-

This Application Note details two validated, scalable protocols for the synthesis of (2S,3R)-

-

Chemocatalytic Route (Gold Standard): Asymmetric hydrogenation using Rh(I)-DuPhos catalysts, offering high atom economy and established industrial scalability (>100 kg).[1]

-

Biocatalytic Route (Green Alternative): Enzymatic amination using engineered Phenylalanine Ammonia Lyase (PAL), offering superior stereocontrol under mild aqueous conditions.[1]

Strategic Analysis of Synthetic Routes

| Feature | Method A: Asymmetric Hydrogenation | Method B: Biocatalytic Amination | Method C: Chiral Auxiliary (Myers/Evans) |

| Scalability | High (Ton scale feasible) | High (Fermentation dependent) | Low/Medium (Stoichiometric waste) |

| Atom Economy | Excellent (100% theoretical) | Excellent | Poor (Auxiliary removal required) |

| Stereocontrol | >98% ee; dr dependent on alkene geometry | >99% ee; >99% de | >99% ee; >99% de |

| Cost Driver | Chiral Ligand (Rh/DuPhos) | Enzyme Engineering/Production | Chiral Auxiliary & Steps |

| Safety | High Pressure | Benign (Aqueous/Ambient) | Cryogenic steps often required |

Protocol A: Asymmetric Hydrogenation (Industrial Standard)[1]

This protocol relies on the kinetic resolution and face-selective hydrogenation of a pro-chiral dehydroamino acid precursor.[1] The success of this method hinges on the geometric purity ((Z)-isomer) of the starting alkene and the specific ligand-substrate interaction.[1]

Reaction Logic & Mechanism

The transformation utilizes a Rhodium(I) complex with a

Critical Stereochemical Rule:

-

Hydrogenation of the (Z)-isomer of the enamide with (R,R)-Me-DuPhos typically yields the (S)-amino acid configuration at the

-center.[1] -

The

-center stereochemistry ((3R)) is determined by the syn-addition of

Workflow Diagram[1]

Caption: Linear workflow for the chemocatalytic synthesis emphasizing the purification of the (Z)-enamide intermediate.

Detailed Procedure

Step 1: Synthesis of Methyl (Z)-2-acetamido-3-phenylbut-2-enoate

Note: The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Erlenmeyer condensation for better geometric control.[1]

-

Reagents: Acetophenone (1.0 eq), Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (Schmidt's phosphonate) (1.1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), DCM (Solvent).[1]

-

Execution:

-

Work-up: Quench with dilute HCl. Extract organic phase.[1][2] Wash with brine.[1]

-

Purification (CRITICAL): The reaction yields a mixture of E/Z isomers.[1] The (Z)-isomer is required.[1] Recrystallize from EtOAc/Hexanes to isolate the (Z)-isomer (>98% geometric purity required).

-

Checkpoint: Verify geometry via NOESY NMR (Correlation between Amide-NH and Methyl group vs. Phenyl ring).[1]

-

Step 2: Asymmetric Hydrogenation[1][3]

-

Substrate: Methyl (Z)-2-acetamido-3-phenylbut-2-enoate (100 g scale).

-

Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]BF4.

-

S/C Ratio: 1:2000 to 1:5000 (molar).[1]

-

-

Solvent: Degassed Methanol (anhydrous).

-

Conditions:

-

Pressure: 60 psi (4-5 bar)

. -

Temperature: 25°C.

-

Time: 12-24 hours.

-

-

Procedure:

-

Work-up: Vent

. Concentrate solvent.[1] Pass through a short silica plug to remove Rhodium residues (or use a scavenger resin like QuadraPure™).[1]

Step 3: Deprotection[1]

-

Hydrolyze the ester and acetamide using 6N HCl at reflux for 4-6 hours.

-

Purify via Ion Exchange Chromatography (Dowex 50W) or isoelectric precipitation.[1]

Protocol B: Biocatalytic Synthesis (Green Alternative)

For facilities with fermentation capabilities or access to enzyme libraries, this route avoids heavy metals and high-pressure hydrogen.[1]

Mechanism

Phenylalanine Ammonia Lyase (PAL) typically catalyzes the elimination of ammonia from Phe to form cinnamic acid.[1] However, at high ammonia concentrations (equilibrium displacement), the reverse reaction (amination) occurs. Wild-type PALs favor the (S)-

Enzyme Selection:

-

PcPAL (Petroselinum crispum): Often requires mutagenesis (e.g., I460V) to accommodate the bulky

-methyl group.[1] -

AvPAL (Anabaena variabilis): Robust scaffold for engineering.[1]

Biocatalytic Cycle Diagram[1]

Caption: Enzymatic ammonia addition cycle. High NH3 concentration drives the equilibrium toward synthesis.[1]

Procedure

-

Reaction Mix:

-

Conditions:

-

Work-up:

Quality Control & Analytical Standards

Trust in the synthesis requires rigorous validation of the stereochemistry.[1]

Chiral HPLC Method[1]

-

Column: Crownpak CR(+) (Daicel) or Chirex 3126 (Phenomenex).[1]

-

Mobile Phase:

(pH 1.[1]5) or -

Detection: UV at 210 nm (or 254 nm if aromatic ring is substituted).[1]

-

Reference Standards:

-

Inject racemic

-methylphenylalanine to establish separation of all 4 stereoisomers ((2S,3R), (2S,3S), (2R,3R), (2R,3S)). -

Acceptance Criteria: >98.0% ee, >95.0% de.[1]

-

NMR Characterization[1][4]

References

-

Burk, M. J., et al.

-Keto Esters and Amino Acids."[1] Journal of the American Chemical Society, 1995.[1] -

Soloshonok, V. A., et al. "Asymmetric Synthesis of

-Branched -

Nagamune, T., et al.

-methylphenylalanine by phenylalanine ammonia-lyase."[1] Journal of Molecular Catalysis B: Enzymatic, 2007.[1] [1] -

Easton, C. J., et al. "Stereocontrolled Synthesis of

-Hydroxyphenylalanine Derivatives."[1] Journal of Organic Chemistry, 2009.[1] -

Sigma-Aldrich Technical Bulletin. "DuPhos and BPE Ligands for Asymmetric Hydrogenation."

enzymatic resolution of racemic beta-methylphenylalanine esters

Application Note: High-Performance Enzymatic Resolution of Racemic -Methylphenylalanine Esters

Executive Summary

This guide details a robust, scalable protocol for the enzymatic kinetic resolution of racemic

Mechanistic Principles: The Kinetic Resolution Landscape

The Stereochemical Challenge

Unlike standard phenylalanine,

-

Target: Hydrolysis of the ester bond.

-

Enzyme Action: The enzyme preferentially binds the L-enantiomer (based on the

-center configuration) into its active site, hydrolyzing it to the free acid (

The "Ping-Pong" Bi-Bi Mechanism

Serine proteases like

-

Acylation: The nucleophilic Serine attacks the ester carbonyl of the L-isomer, releasing ethanol and forming a covalent Acyl-Enzyme intermediate.

-

Deacylation: Water attacks the Acyl-Enzyme, releasing the free L-amino acid and regenerating the enzyme.

The

Pre-Experimental Workflow: Enzyme Screening

Before scale-up, a micro-scale screen is required to determine the optimal enzyme for your specific diastereomer (syn vs. anti).

Recommended Enzyme Panel:

- -Chymotrypsin (Bovine Pancreas): The "Gold Standard" for Phe analogs. Best for aqueous/organic biphasic systems.

-

CAL-B (Candida antarctica Lipase B): Best for high substrate loading in organic media.

-

Subtilisin Carlsberg (Alcalase): Broad specificity, useful if Chymotrypsin fails due to steric bulk.

Screening Protocol:

-

Dissolve 5 mg substrate in 100

L Acetone. -

Add 900

L Phosphate Buffer (pH 7.5). -

Add 1 mg Enzyme.[1] Incubate at 25°C, 1000 rpm for 24h.

-

Analyze via Chiral HPLC.

Detailed Protocol: -Chymotrypsin Mediated Hydrolysis

This protocol uses a pH-stat system . This is a self-validating method: the consumption of base (NaOH) is directly proportional to the extent of conversion (

Reagents & Equipment[2]

-

Substrate:

-acetyl- -

Enzyme:

-Chymotrypsin (Type II from Bovine Pancreas, -

Buffer: 0.1 M KCl (to maintain ionic strength) + 10 mM CaCl

(stabilizes the enzyme). -

Titrant: 0.5 M NaOH (standardized).

-

Equipment: Mettler Toledo or Metrohm pH-Stat Titrator, thermostated vessel (25°C).

Step-by-Step Procedure

Step 1: Substrate Preparation Dissolve 10.0 g (approx. 40 mmol) of racemic ester in 40 mL of Acetone.

-

Why Acetone? It acts as a co-solvent. Pure water solubility of the ester is too low, leading to mass transfer limitations. Do not exceed 20% v/v final concentration to avoid enzyme denaturation.

Step 2: Reaction Assembly In the thermostated reaction vessel (25°C), add:

-

160 mL of 0.1 M KCl / 10 mM CaCl

solution. -

The 40 mL Substrate/Acetone solution.

-

Observation: The mixture should be a fine emulsion or clear solution depending on concentration.

Step 3: pH Adjustment Manually adjust the pH of the mixture to 7.8 using dilute NaOH.

-

Critical: pH 7.8 is the catalytic optimum for the His57 residue in the active site triad.

Step 4: Enzyme Initiation

Add 100 mg of

-

Set Point: pH 7.8.[2]

-

Control: The instrument will automatically dose 0.5 M NaOH to neutralize the acid produced by hydrolysis.

Step 5: Monitoring (The Self-Validating Step) Monitor the consumption of NaOH.

-

Target Conversion: 40-45%. Do not push to 50% theoretically unless

. Stopping early (40-45%) ensures the remaining D-ester is optically pure ( -

Calculation: Volume NaOH (L)

Molarity (mol/L) = Moles of Hydrolyzed Product.

Step 6: Termination & Separation When conversion reaches the target (approx. 4-6 hours):

-

Quench: Lower pH to 2.0 using 1 M HCl. This deactivates the enzyme and protonates the L-acid (making it organic soluble).

-

Extraction: Extract the mixture 3x with Ethyl Acetate (EtOAc).

-

Organic Layer: Contains D-Ester and L-Acid .

-

Aqueous Layer:[3] Discard (contains enzyme/salts).

-

-

Partitioning: Wash the organic layer with saturated NaHCO

(pH 9).-

EtOAc Layer: Contains D-Ester (Pure). Dry over MgSO

, evaporate. -